Desacetyl Acetaminophen Glutathione

Melting Point Thermal Stability Procurement

Using APAP-SG instead of DAAG in p-aminophenol nephrotoxicity studies generates false-negative results because APAP-SG is not formed via the γ-glutamyl transpeptidase pathway. Desacetyl Acetaminophen Glutathione (DAAG; CAS 129762-76-1) is the authentic hepatic metabolite of p-aminophenol, structurally confirmed by FAB-MS and ¹H-NMR. • Distinguishes the 5-amino-2-hydroxyphenyl regioisomer from its nephrotoxic positional isomer (CAS 129762-74-9) for unambiguous chromatographic identification • Slight solubility in both methanol and water enables direct preparation of mixed organic-aqueous mobile phases for gradient HPLC method development • Decomposition >150°C and 2-8°C storage differentiate it from acetylated APAP-SG (mp 218-220°C, -20°C) during incoming QC identity verification

Molecular Formula C16H22N4O7S
Molecular Weight 414.4 g/mol
CAS No. 129762-76-1
Cat. No. B029923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl Acetaminophen Glutathione
CAS129762-76-1
SynonymsN-[S-(5-Amino-2-hydroxyphenyl)-N-L-γ-glutamyl-L-cysteinyl]glycine; 
Molecular FormulaC16H22N4O7S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
InChIInChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1
InChIKeyPYIOCFGATFKYGA-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl Acetaminophen Glutathione: Physicochemical Baseline


Desacetyl Acetaminophen Glutathione (DAAG; CAS 129762-76-1; C₁₆H₂₂N₄O₇S; MW 414.43) is a hepatic metabolite of p‑aminophenol, classified within the aminophenol‑glutathione conjugate family [1]. It is structurally the des‑acetyl analog of the acetaminophen‑glutathione conjugate (APAP‑SG; CAS 64889‑81‑2), differing by the absence of an N‑acetyl group on the aminophenol ring . The compound is primarily used as a reference standard for metabolic and toxicological studies and is available from specialty chemical suppliers in ≥95% purity [2][3].

Why DAAG Cannot Be Substituted by Acetaminophen Conjugates


Desacetyl Acetaminophen Glutathione (DAAG) and Acetaminophen Glutathione (APAP‑SG) differ by a single N‑acetyl moiety, yet this structural variation critically alters their physicochemical stability, handling requirements, and biological context of formation . DAAG arises specifically from p‑aminophenol metabolism—not directly from acetaminophen—and participates in a γ‑glutamyl transpeptidase‑dependent nephrotoxic pathway distinct from the hepatotoxic cascade mediated by APAP‑SG [1][2]. Additionally, DAAG is one of two regioisomeric p‑aminophenol‑glutathione conjugates; its positional isomer 4‑amino‑3‑S‑glutathionylphenol (CAS 129762‑74‑9) exhibits its own distinct nephrotoxic potency [3]. Substituting one conjugate for another, without chromatographic or pharmacologic verification, therefore risks misattribution of metabolic pathway involvement, inaccurate toxicological readouts, and compromised analytical validation.

Differentiation Evidence for DAAG


Thermal Stability vs. Acetylated APAP-SG

Desacetyl Acetaminophen Glutathione (DAAG) exhibits a decomposition temperature >150°C, whereas the acetylated Acetaminophen Glutathione Disodium Salt (APAP‑SG disodium; CAS 64889‑81‑2) decomposes at a substantially higher 218–220°C [1]. This ~70°C differential in thermal stability reflects the destabilizing effect of the free primary amine in DAAG and directly impacts lyophilization, drying, and thermal stress protocols during handling and formulation [2].

Melting Point Thermal Stability Procurement

Storage Conditions vs. APAP-SG Conjugates

While both DAAG and its acetylated counterparts are hygroscopic, their recommended long-term storage temperatures differ by ~22–28°C [1]. DAAG requires refrigerated storage at 2–8°C under inert atmosphere, whereas Acetaminophen Glutathione Disodium Salt (CAS 64889‑81‑2) and its deuterated analog are routinely stored at −20°C in a freezer . This indicates that the des‑acetyl form has a narrower thermal tolerance window, a key consideration for laboratories and biobanks managing cold-chain logistics.

Storage Stability Hygroscopicity Cold Chain

Conjugation Regiochemistry

p‑Aminophenol can form two isomeric glutathione conjugates depending on whether conjugation occurs ortho to the hydroxyl or ortho to the amino group [1]. DAAG is characterized as N‑[S‑(5‑amino‑2‑hydroxyphenyl)‑N‑L‑γ‑glutamyl‑L‑cysteinyl]glycine (conjugation ortho to OH), whereas the alternative regioisomer 4‑amino‑3‑S‑glutathionylphenol (CAS 129762‑74‑9; conjugation ortho to NH₂) is a distinct chemical entity with its own CAS number and nephrotoxicity profile [2][3]. 4‑Amino‑3‑S‑glutathionylphenol produces dose‑dependent (92–920 µmol/kg) proximal tubular necrosis in Fischer 344 rats [4], but DAAG's toxicological data remain comparatively less characterized, making correct identity confirmation essential.

Regioisomerism Nephrotoxicity Analytical Selectivity

Metabolic Pathway Origin

DAAG is the glutathione conjugate of p‑aminophenol, formed via one‑electron oxidation catalyzed by horseradish peroxidase or rat liver microsomes with cumene hydroperoxide [1]. In contrast, APAP‑SG arises from the reactive N‑acetyl‑p‑benzoquinone imine (NAPQI) intermediate generated during acetaminophen metabolism [2]. This difference in metabolic precursor is biologically consequential: DAAG participates in a γ‑glutamyl transpeptidase‑dependent nephrotoxic pathway in the kidney, whereas APAP‑SG is primarily associated with hepatotoxicity and mitochondrial oxidative stress in the liver (e.g., APAP‑SG at 5 mM significantly increases ROS production in isolated rat liver mitochondria) [3].

Metabolism p-Aminophenol Nephrotoxicity

Solubility Profile vs. APAP-SG

DAAG is reported as slightly soluble in methanol and slightly soluble in water . In comparison, Acetaminophen Glutathione Disodium Salt (CAS 64889‑81‑2) is described as slightly soluble in water but its disodium counterion typically enhances aqueous solubility relative to the free acid form [1]. DAAG's moderate solubility in methanol provides an additional organic solvent option not uniformly applicable to all salt forms of APAP‑SG, which is a practical consideration for HPLC mobile phase preparation and stock solution formulation .

Solubility Formulation Analytical Preparation

Application Scenarios for DAAG


p-Aminophenol Nephrotoxicity Pathway Studies

Studies investigating the γ‑glutamyl transpeptidase‑dependent nephrotoxicity of p‑aminophenol require DAAG as the authentic metabolite standard because APAP‑SG is not formed via this pathway and would produce false‑negative or misleading results [1]. DAAG's identity as the hepatic metabolite of p‑aminophenol, structurally confirmed by FAB‑MS and ¹H‑NMR, ensures that renal toxicity models correctly track the glutathione‑conjugated species responsible for proximal tubular damage [2].

LC-MS/MS Regioisomer-Specific Quantification

When developing chromatographic methods for distinguishing p‑aminophenol‑derived glutathione conjugates, DAAG (CAS 129762‑76‑1) must be used as the specific standard for the 5‑amino‑2‑hydroxyphenyl regioisomer [1]. Its slight solubility in both methanol and water facilitates direct preparation of mixed organic‑aqueous mobile phases and stock solutions, an advantage for gradient HPLC method optimization compared to salt‑form analogs limited to aqueous solubility [2].

High-Purity Impurity Standard for Metabolite Profiling

For pharmaceutical impurity profiling where p‑aminophenol is a potential degradant or metabolite (e.g., in phenacetin‑ or acetaminophen‑related products), DAAG at ≥95% purity serves as a quantifiable reference standard [1]. Its distinct melting point >150°C (dec.) and 2–8°C storage requirement provide clear identity verification checks that differentiate it from the acetylated APAP‑SG impurity standard (mp 218–220°C, −20°C storage) during incoming quality control [2].

Thermal Stability Studies for Aminophenol Conjugates

Because DAAG decomposes at >150°C—significantly lower than the 218–220°C decomposition point of acetylated APAP‑SG salts [1]—it is the appropriate reference material for thermal stress testing of aminophenol‑derived conjugates [2]. Its 2–8°C storage recommendation, rather than −20°C, may also reduce freeze‑thaw cycling artifacts in laboratories with routine refrigerated access, provided strict inert atmosphere protocols are maintained .

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